2-Benzyl-3-oxobutanamide

Overview

Description

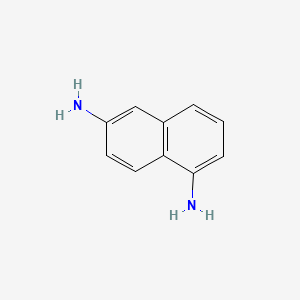

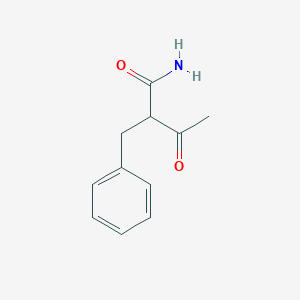

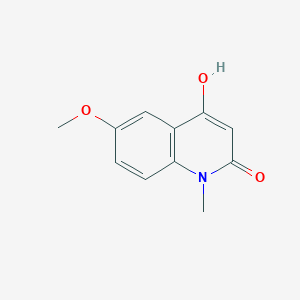

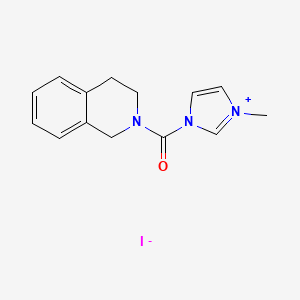

2-Benzyl-3-oxobutanamide, also known as N-Benzyl-3-oxobutanamide , is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 and is typically in solid form .

Synthesis Analysis

The synthesis of 2-Benzyl-3-oxobutanamide and its derivatives involves an efficient one-step process . This process includes the reaction of benzaldehyde or substituted benzaldehyde with acetoacetamide and L-proline in ethanol . The reaction is stirred at room temperature for 4-5 hours . After the reaction is complete, water is added slowly to the mixture to precipitate the product .Molecular Structure Analysis

The InChI code for 2-Benzyl-3-oxobutanamide is 1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) . This indicates the presence of a benzyl group attached to the nitrogen atom of the amide group, and a 3-oxobutanamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Benzyl-3-oxobutanamide include the reaction of benzaldehyde or substituted benzaldehyde with acetoacetamide and L-proline . The reaction is monitored by TLC in Hexane/EtOAc 50% .Physical And Chemical Properties Analysis

2-Benzyl-3-oxobutanamide is a solid at room temperature . It has a molecular weight of 191.23 and a molecular formula of C11H13NO2 .Scientific Research Applications

Chemical Synthesis and Heterocycle Formation

Research has demonstrated the role of 2-Benzyl-3-oxobutanamide derivatives in the synthesis of heterocyclic compounds. For instance, Sebti and Foucaud (1986) explored the anionic activation by cesium fluoride in synthesizing furanones from 2-acyloxy 2-methyl 3-oxobutanamides, showing the utility of these compounds in organic synthesis (Sebti & Foucaud, 1986). O'Callaghan and McMurry (1997) reported the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide, leading to the formation of benzopyran carboxamides and highlighting the versatility of these compounds in creating complex organic structures (O'Callaghan & McMurry, 1997).

Applications in Material Science

In material science, Hwang, Choi, and Shim (1996) utilized alkyl 3-oxobutanoate compounds, related to 2-Benzyl-3-oxobutanamide, for depositing copper films, demonstrating their potential in electronics and nanotechnology (Hwang, Choi, & Shim, 1996).

Biological and Pharmacological Research

In the realm of biology and pharmacology, Razzaghi-Asl et al. (2017) conducted toxicity assessments of 3-oxobutanamide derivatives on human lymphocytes and isolated mitochondria, illustrating the importance of these compounds in understanding cellular mechanisms and potential therapeutic applications (Razzaghi-Asl et al., 2017).

Organic Chemistry and Synthesis Methods

Several studies have focused on the synthesis methods involving 2-Benzyl-3-oxobutanamide derivatives. Cong and Nishino (2008) discussed the oxidative cyclization of N-aryl-3-oxobutanamides, which is crucial for the synthesis of various organic compounds with potential applications in drug development and chemical industries (Cong & Nishino, 2008). Additionally, Kamel, El-Ansary, and Milad (2013) explored the synthesis of heterocyclic derivatives from oxobutanamide derivatives, indicating the significance of these compounds in creating new molecules with potential pharmacological activities (Kamel, El-Ansary, & Milad, 2013).

Mechanism of Action

While the exact mechanism of action of 2-Benzyl-3-oxobutanamide is not explicitly mentioned in the search results, it’s worth noting that its derivatives have shown potent anti-microbial properties . This suggests that 2-Benzyl-3-oxobutanamide could potentially be used as a molecular scaffold in the development of new antimicrobial agents .

Safety and Hazards

The safety information for 2-Benzyl-3-oxobutanamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

2-benzyl-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)10(11(12)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLZYWMMOIKSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]oxazol-2-yl)benzaldehyde](/img/structure/B3253420.png)

![(1r,4r)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B3253492.png)

![Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3253505.png)